molecular formula C3H7ClN4O2 B7988456 H-Dap(N3).HCl

H-Dap(N3).HCl

Cat. No.: B7988456
M. Wt: 166.57 g/mol
InChI Key: MQDWRZHPCDDSJZ-DKWTVANSSA-N
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Description

H-Dap(N3).HCl, also known as L-beta-azidoalanine hydrochloride hydrate, is a chemically modified amino acid that serves as a versatile tool for bio-conjugation and chemical biology research. Its core structural feature is an azide (N3) functional group, which enables its primary research value in selective bioconjugation techniques such as Staudinger ligation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly referred to as "Click" chemistry . This mechanism allows researchers to specifically attach probes, tags, or other molecules to biomolecules under mild, physiologically compatible conditions. In practical research applications, this compound is metabolically incorporated into peptides and proteins, where it acts as a bio-orthogonal handle. Once incorporated, the azide side chain can be selectively and efficiently modified with various reagents, enabling studies in protein labeling, imaging, and the development of bioconjugates . Furthermore, its utility extends to specialized fields; for instance, it can be incorporated into bacterial cell wall peptidoglycans, allowing for the fluorescent labeling and study of cellular structures via Click-chemistry . It also functions as a site-specific infrared (IR) probe, providing a powerful technique for analyzing protein structure and dynamics . With a molecular formula of C3H7ClN4O2 and a molecular weight of approximately 166.6 g/mol, it is supplied with a high purity level of >98% . This reagent is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[(1S)-2-azido-1-carboxyethyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDWRZHPCDDSJZ-DKWTVANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)[NH3+])N=[N+]=[N-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)[NH3+])N=[N+]=[N-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Group Protection

The α-amino group is protected to prevent undesired side reactions during azide introduction. Boc (tert-butoxycarbonyl) protection is commonly employed:

  • Reaction : D-2-aminobutyric acid is treated with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane (1:1) at pH 9–10.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 85–90%.

Deprotection and Salt Formation

  • Boc Removal : The Boc group is cleaved using hydrochloric acid (HCl) in dioxane (4 M).

    • Conditions : Room temperature, 1 hour.

    • Intermediate : 4-azido-D-2-aminobutyric acid.

  • Hydrochloride Salt Formation : The free base is treated with excess HCl (1.1 equiv) in ethanol, followed by precipitation with diethyl ether.

    • Yield : 90–95%.

Alternative Pathway: Diazo Transfer Reaction

A diazo transfer strategy avoids the need for pre-activation of the hydroxyl group:

  • Reaction : Boc-protected D-2-aminobutyric acid is treated with triflyl azide (TfN₃) in the presence of copper(II) acetate.

  • Conditions : Acetonitrile, 50°C, 6 hours.

  • Yield : 60–65%.

Limitations : Lower yield compared to the mesylation-substitution route, likely due to competing side reactions.

Critical Analysis of Methodologies

Reaction Efficiency and Scalability

MethodYield (%)ScalabilityKey Advantage
Mesylation-Substitution70–75HighReliable, minimal side products
Diazo Transfer60–65ModerateFewer steps, avoids harsh conditions

The mesylation-substitution route remains the preferred industrial method due to higher reproducibility.

Stereochemical Integrity

  • Chiral HPLC Analysis : Post-synthesis analysis confirms >99% enantiomeric excess (ee) when starting from enantiomerically pure D-2-aminobutyric acid.

  • Risk of Racemization : Prolonged heating during azide substitution (method 2.1.2) may lead to partial racemization, necessitating strict temperature control.

Industrial-Scale Production Insights

Process Optimization

  • Continuous Flow Reactors : Azide substitution steps benefit from continuous flow systems to minimize exposure to hazardous intermediates.

  • In-line IR Monitoring : Real-time monitoring of mesylation and azide steps ensures reaction completion without over-processing.

Chemical Reactions Analysis

Types of Reactions: H-Dap(N3).HCl undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or CH3CN.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed:

    Substitution: Various substituted alanine derivatives.

    Reduction: 3-amino-D-alanine.

    Cycloaddition: 1,2,3-triazole derivatives.

Scientific Research Applications

H-Dap(N3).HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of triazole-containing compounds.

    Biology: Utilized in the study of protein modification and labeling due to its ability to undergo bioorthogonal reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of H-Dap(N3).HCl is primarily related to the reactivity of the azido group. The azido group can participate in various chemical reactions, leading to the formation of new chemical bonds and functional groups. In biological systems, the azido group can be used for site-specific labeling of proteins and other biomolecules, enabling the study of their structure and function.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between H-Dap(N3).HCl and related compounds:

Compound Name Structure/Modification Molecular Weight (g/mol) Purity Storage Key Applications
This compound β-azide on Dap backbone 166.6 >98% 2–8°C Protein labeling, IR probes, Click chemistry
H-Dap-OH·HCl Unmodified Dap (free α- and β-amino groups) 140.6 >95% RT Peptide synthesis, intermediate
H-Dap(Boc)-OMe·HCl Boc-protected β-amino, methyl ester 254.7 >98% 2–8°C Peptide synthesis intermediate
H-Orn(N3).HCl Azide on ornithine (longer carbon chain) 194.6 >98% 2–8°C Peptide/protein conjugation
Key Observations:

Functional Groups :

  • This compound’s azide group enables bioorthogonal chemistry, distinguishing it from unmodified H-Dap-OH·HCl and Boc-protected H-Dap(Boc)-OMe·HCl .
  • H-Dap(Boc)-OMe·HCl includes a tert-butyloxycarbonyl (Boc) protecting group and methyl ester, enhancing stability during solid-phase peptide synthesis .

Molecular Weight :

  • The Boc group and methyl ester in H-Dap(Boc)-OMe·HCl increase its molecular weight (254.7 g/mol ) compared to this compound (166.6 g/mol ) .
  • H-Orn(N3).HCl, an ornithine derivative, has a higher molecular weight (194.6 g/mol ) due to its longer carbon chain .

Applications: this compound: Specialized for selective biomolecule tagging and IR probe development . H-Dap-OH·HCl: Used as a building block in peptide synthesis, particularly for introducing free amino groups . H-Dap(Boc)-OMe·HCl: Intermediate in peptide synthesis with controlled amine reactivity .

Research Findings and Performance

Reactivity and Stability
  • This compound exhibits high reactivity in Click chemistry due to the azide group, enabling efficient conjugation with alkynes or phosphines . However, azides may pose stability challenges under prolonged light exposure or elevated temperatures.
  • H-Dap(Boc)-OMe·HCl demonstrates superior stability in acidic conditions due to the Boc group, which is cleaved under strong acids (e.g., TFA) .
Purity and Commercial Availability
  • This compound and H-Dap(Boc)-OMe·HCl are available at >98% purity, while H-Dap-OH·HCl is typically >95% pure .
  • Commercial suppliers include Bapeks Ltd. (this compound) and Bachem (H-Dap(Boc)-OMe·HCl), with prices reflecting functional complexity (e.g., this compound costs €510/5g ) .

Stereochemical Considerations

  • H-D-Dap(N3).HCl (D-isomer) is also available, offering enantiomeric versatility for chiral peptide design . This contrasts with the L-isomer (this compound), which is more commonly used in natural peptide sequences .

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